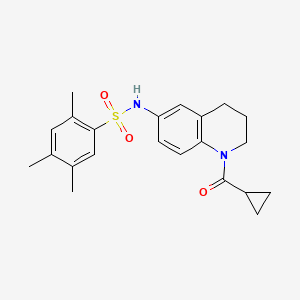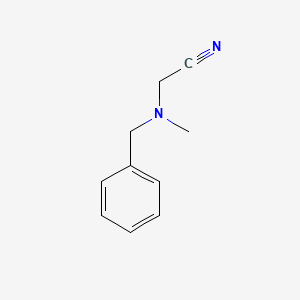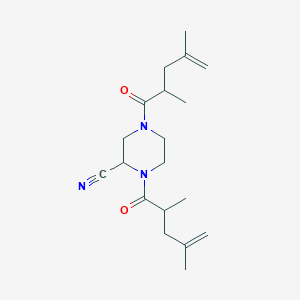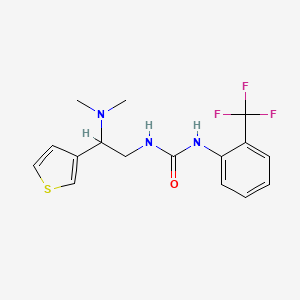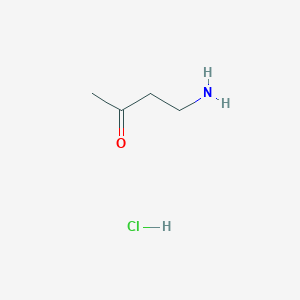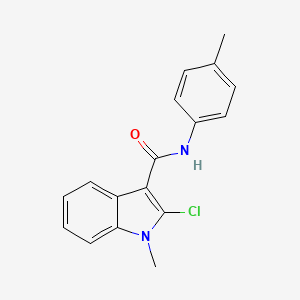![molecular formula C21H25N5O2 B2540336 8-(2-éthylphényl)-3-isobutyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 877643-85-1](/img/structure/B2540336.png)
8-(2-éthylphényl)-3-isobutyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a useful research compound. Its molecular formula is C21H25N5O2 and its molecular weight is 379.464. The purity is usually 95%.
BenchChem offers high-quality 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(2-ethylphenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Application: Le 8-(2-éthylphényl)-3-isobutyl-1,7-diméthyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione forme une phase amorphe très stable lors de la trempe à la fusion. Sa bonne capacité de formation de verre provient des liaisons hydrogène acide-pyridine à l'état amorphe. Ces propriétés le rendent précieux pour les systèmes d'administration de médicaments, l'optoélectronique et les applications alimentaires .
- Application: Le this compound peut améliorer la solubilité de ces médicaments en raison de son état métastable. Cependant, sa tendance à cristalliser affecte la sécurité et l'efficacité des médicaments. Les chercheurs explorent son utilisation dans les formulations médicamenteuses amorphes .
- Application: Les groupes alkyles volumineux dans le this compound conduisent à des structures cristallines synthon acide-pyridine. Ces connaissances aident l'ingénierie cristalline et guident la conception de nouveaux matériaux .
- Application: La synthèse du this compound implique une alkylation du cycle phényle. Comprendre sa réactivité et optimiser les paramètres de réaction peut conduire à des voies de synthèse et à des rendements améliorés .
- Application: Bien que le this compound ne soit pas explicitement mentionné, sa stabilité et sa nature contenant du bore pourraient être explorées pour de telles applications. La stabilité dans l'eau est un facteur essentiel .
- Application: L'analyse de la structure cristalline du this compound fournit des informations sur son comportement pendant la cristallisation. Ces connaissances éclairent la conception des matériaux et les considérations de stabilité .
Matériaux amorphes et formation de verre
Amélioration de la solubilité des médicaments
Ingénierie cristalline et motifs de liaison hydrogène
Chimie synthétique et optimisation des réactions
Porte-bore pour la capture neutronique thérapeutique
Science des matériaux et analyse de l'emballage cristallin
Mécanisme D'action
Target of Action
The primary targets of this compound are enzymes involved in the folate pathway, such as dihydrofolate reductase (rhDHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA nucleotide synthesis and are deeply involved in one-carbon transfer .
Mode of Action
The compound interacts with its targets by inhibiting their activities . For instance, it inhibits rhDHFR, an enzyme that plays a key role in the folate pathway . This inhibition disrupts the normal functioning of the pathway, leading to changes in cell proliferation .
Biochemical Pathways
The compound affects the folate pathway, which is vital for DNA nucleotide synthesis . By inhibiting key enzymes in this pathway, the compound disrupts the synthesis of DNA nucleotides, which can lead to cell cycle arrest and induction of apoptosis .
Pharmacokinetics
As a result, it is more lipophilic and can enter cells through passive diffusion . This property can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The compound’s action results in the inhibition of cell proliferation and the induction of apoptosis . For example, studies have shown that cells treated with the compound display S-phase arrest and induction of apoptosis . The compound’s action also affects lysosomes and mitochondria, indicating that the induction of apoptosis occurs through a lysosome-nonmitochondrial pathway .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, mutations in the reduced folate carrier and folate polyglutamylase can lead to tumor resistance to classical antifolates . As a nonclassical antifolate, this compound may be less susceptible to such resistance mechanisms
Propriétés
IUPAC Name |
6-(2-ethylphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-6-15-9-7-8-10-16(15)26-14(4)12-24-17-18(22-20(24)26)23(5)21(28)25(19(17)27)11-13(2)3/h7-10,12-13H,6,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQDFUIPCVCQDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2540255.png)
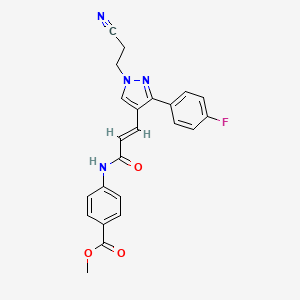
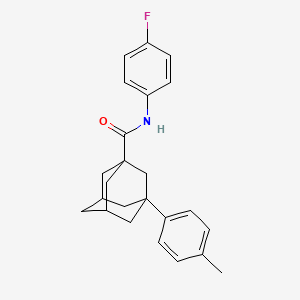
![3-benzyl-6-(2-morpholino-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2540258.png)
![(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2540259.png)
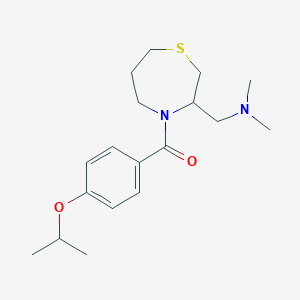
![3-[(8-Chloro-3,4-dihydro-2H-chromen-4-yl)carbamoyl]benzenesulfonyl fluoride](/img/structure/B2540262.png)
